molecular formula C23H38O2 B12293913 2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]

2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]

Cat. No.: B12293913
M. Wt: 346.5 g/mol
InChI Key: KIJYVQFJGWLPQH-UHFFFAOYSA-N
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Description

2,2,5’,5’,9’-Pentamethylspiro[1,3-dioxolane-4,14’-tetracyclo[11.2.1.01,10.04,9]hexadecane] is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5’,5’,9’-Pentamethylspiro[1,3-dioxolane-4,14’-tetracyclo[11.2.1.01,10.04,9]hexadecane] typically involves multi-step organic reactions. The process begins with the formation of the spiro[1,3-dioxolane] core, followed by the introduction of the tetracyclo[11.2.1.01,10.04,9]hexadecane framework. Key reagents used in these reactions include methylating agents and catalysts that facilitate the formation of the spiro structure under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2,5’,5’,9’-Pentamethylspiro[1,3-dioxolane-4,14’-tetracyclo[11.2.1.01,10.04,9]hexadecane] undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and alkylation reactions are common, using reagents such as halogens and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas under UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2,2,5’,5’,9’-Pentamethylspiro[1,3-dioxolane-4,14’-tetracyclo[11.2.1.01,10.04,9]hexadecane] has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying spiro structures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 2,2,5’,5’,9’-Pentamethylspiro[1,3-dioxolane-4,14’-tetracyclo[11.2.1.01,10.04,9]hexadecane] involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5’,5’,9’-Pentamethylspiro[1,3-dioxolane-4,14’-tetracyclo[11.2.1.01,10.04,9]hexadecane] stands out due to its specific spiro configuration and the presence of multiple methyl groups, which confer unique chemical and physical properties. These characteristics make it particularly valuable in research and industrial applications.

Properties

IUPAC Name

2,2,5',5',9'-pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-19(2)10-6-11-21(5)17(19)9-12-22-13-16(7-8-18(21)22)23(14-22)15-24-20(3,4)25-23/h16-18H,6-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJYVQFJGWLPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C5(C4)COC(O5)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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